molecular formula C9H11FO3P+ B14400185 [(2-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-03-7

[(2-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium

Cat. No.: B14400185
CAS No.: 88648-03-7
M. Wt: 217.15 g/mol
InChI Key: FBWIGQGVVUQASC-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methoxyoxophosphanium typically involves the reaction of 2-fluorophenol with methoxyethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity.

Industrial Production Methods

Industrial production of (2-Fluorophenyl)methoxyoxophosphanium may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability, ensuring that the compound can be produced efficiently and cost-effectively. Advanced purification techniques such as recrystallization and distillation are employed to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium carbonate facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted fluorophenyl derivatives.

Scientific Research Applications

(2-Fluorophenyl)methoxyoxophosphanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Fluorophenyl)methoxyoxophosphanium can be compared with other similar compounds such as:

    (2-Fluorophenyl)methoxyphosphine: Similar structure but lacks the oxophosphanium group.

    (2-Fluorophenyl)methoxyphosphonium: Contains a phosphonium group instead of oxophosphanium.

    (2-Fluorophenyl)methoxyphosphonate: Features a phosphonate group.

The uniqueness of (2-Fluorophenyl)methoxyoxophosphanium lies in its oxophosphanium core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88648-03-7

Molecular Formula

C9H11FO3P+

Molecular Weight

217.15 g/mol

IUPAC Name

(2-fluorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium

InChI

InChI=1S/C9H11FO3P/c1-7(11)14(12)13-6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/q+1

InChI Key

FBWIGQGVVUQASC-UHFFFAOYSA-N

Canonical SMILES

CC(O)[P+](=O)OCC1=CC=CC=C1F

Origin of Product

United States

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